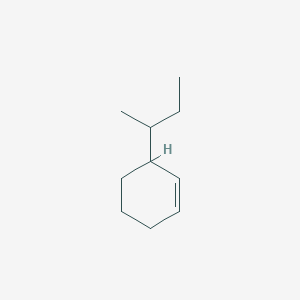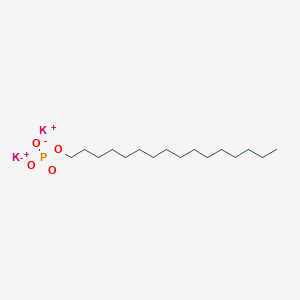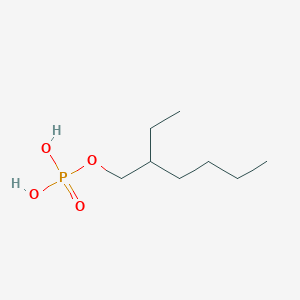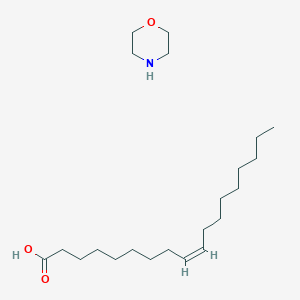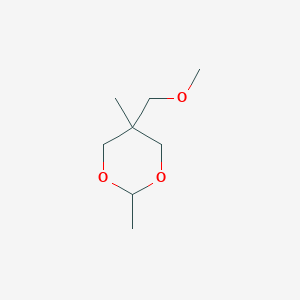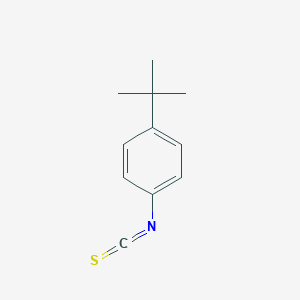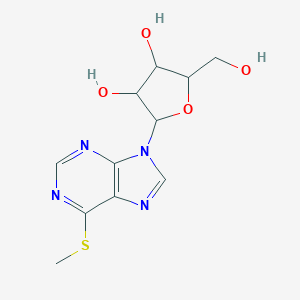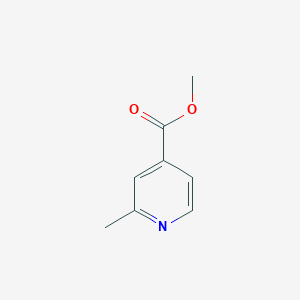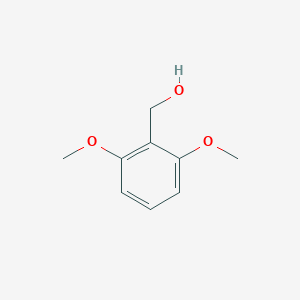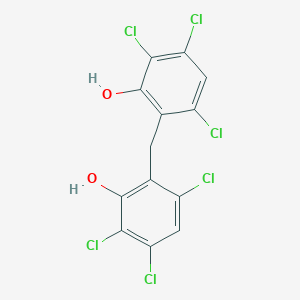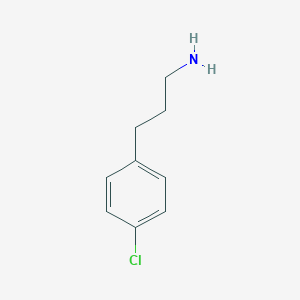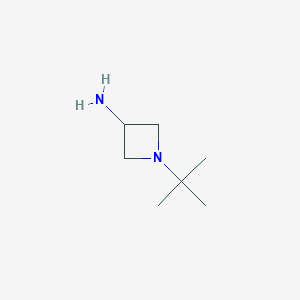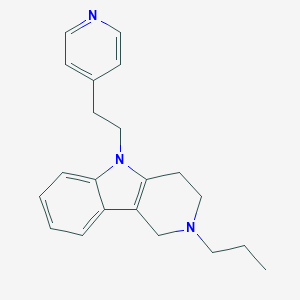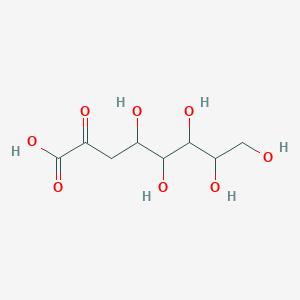
4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid, also known as PHOOA, is a rare molecule that has recently garnered attention in the scientific community. Its unique structure and properties make it a promising candidate for various research applications. In
Wirkmechanismus
4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid's mechanism of action is not fully understood. However, it is believed to work by scavenging free radicals and reducing oxidative stress. It may also inhibit certain enzymes involved in cancer cell growth and inflammation.
Biochemische Und Physiologische Effekte
4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid has also been shown to reduce the levels of reactive oxygen species and lipid peroxidation products. In addition, it may reduce inflammation and inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid's unique properties make it a promising candidate for various lab experiments. It has a high purity level and is relatively easy to synthesize. However, 4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid is a rare molecule, and its availability may be limited. In addition, more research is needed to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for 4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid research. One area of interest is its potential use in cancer treatment. 4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid has shown promise in inhibiting the growth of cancer cells, and further research is needed to explore its potential as a cancer treatment. Another area of interest is its potential use in treating inflammatory diseases. 4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid's anti-inflammatory effects make it a promising candidate for further research in this area. Finally, more research is needed to fully understand 4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid's mechanism of action and potential applications in various scientific fields.
Conclusion:
In conclusion, 4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid is a rare molecule with unique properties that make it a promising candidate for various scientific research applications. Its antioxidant, anti-inflammatory, and anti-cancer properties make it a particularly promising candidate for further research. While more research is needed to fully understand its mechanism of action and potential applications, 4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid's potential for scientific research is undeniable.
Synthesemethoden
4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid can be synthesized through a multistep process starting from D-gluconic acid. The process involves oxidation, reduction, and esterification reactions. The final product is a white crystalline powder with a high purity level.
Wissenschaftliche Forschungsanwendungen
4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid has shown potential in various scientific research applications. It has been studied for its antioxidant properties, as well as its ability to inhibit the growth of cancer cells. 4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid has also been shown to have anti-inflammatory effects and may be useful in treating inflammatory diseases.
Eigenschaften
CAS-Nummer |
1069-03-0 |
|---|---|
Produktname |
4,5,6,7,8-Pentahydroxy-2-oxooctanoic acid |
Molekularformel |
C8H14O8 |
Molekulargewicht |
238.19 g/mol |
IUPAC-Name |
4,5,6,7,8-pentahydroxy-2-oxooctanoic acid |
InChI |
InChI=1S/C8H14O8/c9-2-5(12)7(14)6(13)3(10)1-4(11)8(15)16/h3,5-7,9-10,12-14H,1-2H2,(H,15,16) |
InChI-Schlüssel |
KYQCXUMVJGMDNG-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)O |
Kanonische SMILES |
C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)O |
Synonyme |
(D-manno)-isomer of 2-keto-3-deoxyoctonate 2-keto-3-deoxy-D-manno-octonic acid 2-keto-3-deoxyoctonate 2-keto-3-deoxyoctulosonic acid 3-deoxy-2-octulosonic acid 3-deoxy-8-manno-oct-2-ulosonic acid 3-deoxy-alpha-D-manno-2-octulosonic acid 3-deoxy-D-manno-oct-2-ulosonic acid 3-deoxy-D-manno-octulosonic acid 3-deoxy-D-mannoctulosonate 3-deoxy-D-mannooctulosonate 3-KDO ion(1-),(D)-isomer of 2-keto-3-deoxyoctonate KDO cpd |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



